molecular formula C11H14BrF B1474362 (1-Bromo-2-fluoropentan-2-yl)benzene CAS No. 180347-98-2

(1-Bromo-2-fluoropentan-2-yl)benzene

Cat. No. B1474362
CAS RN: 180347-98-2
M. Wt: 245.13 g/mol
InChI Key: GLGIYNPTHDWOLY-UHFFFAOYSA-N
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Description

“(1-Bromo-2-fluoropentan-2-yl)benzene” is an organic compound that falls under the category of halogenated compounds. It has a molecular formula of C11H14BrF and a molecular weight of 245.13 g/mol .


Molecular Structure Analysis

The molecular structure of “(1-Bromo-2-fluoropentan-2-yl)benzene” includes a benzene ring with a bromo-fluoropentan-2-yl group attached to it . The exact structure can be represented by the InChI string: InChI=1S/C11H14BrF/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/t11-/m0/s1 .


Physical And Chemical Properties Analysis

“(1-Bromo-2-fluoropentan-2-yl)benzene” has a molecular weight of 245.13 g/mol . It is likely to be a nonpolar molecule and immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Palladium-Catalyzed Arylations

“(1-Bromo-2-fluoropentan-2-yl)benzene”: is used in palladium-catalyzed direct arylations of heteroarenes . This process is crucial for synthesizing complex molecules that can serve as building blocks for pharmaceuticals. The high reactivity of such bromobenzenes allows for efficient coupling reactions, leading to high yields of arylated heteroarenes.

Organic Solvent Nanofiltration (OSN)

This compound may be involved in the separation processes like OSN, which is used for purifying pharmaceutical ingredients . The presence of bromine and fluorine atoms could potentially affect the solubility and membrane interactions in the OSN process, making it a subject of study for chemical engineers.

Pharmaceutical Chemistry

The bromo and fluoro groups on the benzene ring make “(1-Bromo-2-fluoropentan-2-yl)benzene” a valuable intermediate in pharmaceutical chemistry. It can be used to synthesize drugs with a polyfluoroalkoxybenzene unit, which is found in several important drugs .

properties

IUPAC Name

(1-bromo-2-fluoropentan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGIYNPTHDWOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CBr)(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromo-2-fluoropentan-2-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromo-2-fluoropentan-2-yl)benzene
Reactant of Route 2
(1-Bromo-2-fluoropentan-2-yl)benzene
Reactant of Route 3
(1-Bromo-2-fluoropentan-2-yl)benzene
Reactant of Route 4
(1-Bromo-2-fluoropentan-2-yl)benzene
Reactant of Route 5
(1-Bromo-2-fluoropentan-2-yl)benzene
Reactant of Route 6
(1-Bromo-2-fluoropentan-2-yl)benzene

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